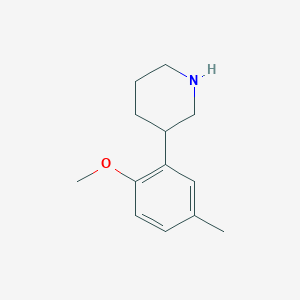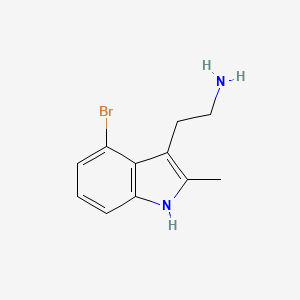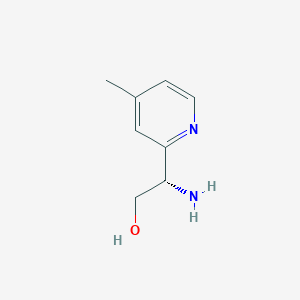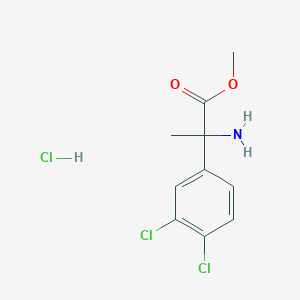![molecular formula C9H18F2N2O2 B13600093 tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its role in the synthesis of various organic compounds and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(difluoromethyl)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in research.
Comparison with Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (3-bromopropyl)carbamate
Comparison: tert-Butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it more suitable for certain applications compared to its analogs, which may lack the difluoromethyl group and therefore have different reactivity profiles.
Properties
Molecular Formula |
C9H18F2N2O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-3,3-difluoropropyl]carbamate |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-6(4-12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
InChI Key |
KBDSZCJAIYFOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



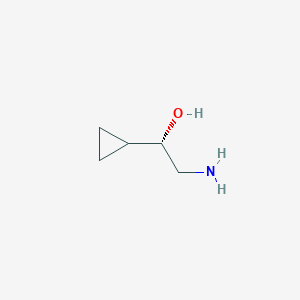


![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)





